5-Piperidin-2-ylpyrimidin-2-amine
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Overview
Description
5-Piperidin-2-ylpyrimidin-2-amine is a heterocyclic compound that contains both piperidine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Mechanism of Action
Target of Action
5-Piperidin-2-ylpyrimidin-2-amine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, have been shown to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play significant roles in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-2-ylpyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzylidene acetones with ammonium thiocyanates can lead to the formation of pyrimidine derivatives . The piperidine ring can then be introduced through various cyclization reactions, such as Mannich reactions or reductive amination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-Piperidin-2-ylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the pyrimidine moiety.
Pyrimidin-2-amine: Similar to 5-Piperidin-2-ylpyrimidin-2-amine but without the piperidine substitution
Uniqueness
This compound is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-piperidin-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDUCVSPHZGQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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